molecular formula C19H22N4O2S B2605931 (4-(Pyridin-2-ylmethyl)piperazin-1-yl)(1-(thiophene-2-carbonyl)azetidin-3-yl)methanone CAS No. 1286720-38-4

(4-(Pyridin-2-ylmethyl)piperazin-1-yl)(1-(thiophene-2-carbonyl)azetidin-3-yl)methanone

Cat. No.: B2605931
CAS No.: 1286720-38-4
M. Wt: 370.47
InChI Key: HKQYIBUUHMDLSU-UHFFFAOYSA-N
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Description

(4-(Pyridin-2-ylmethyl)piperazin-1-yl)(1-(thiophene-2-carbonyl)azetidin-3-yl)methanone is a complex organic compound that features a combination of pyridine, piperazine, thiophene, and azetidine moieties

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Pyridin-2-ylmethyl)piperazin-1-yl)(1-(thiophene-2-carbonyl)azetidin-3-yl)methanone typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Piperazine Derivative: The initial step involves the reaction of pyridine-2-carboxaldehyde with piperazine to form the pyridin-2-ylmethylpiperazine intermediate.

    Azetidine Ring Formation: The next step involves the formation of the azetidine ring. This can be achieved by reacting the piperazine intermediate with a suitable azetidine precursor under controlled conditions.

    Thiophene Carbonylation: The final step involves the introduction of the thiophene-2-carbonyl group. This can be done through a carbonylation reaction using thiophene-2-carboxylic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-(Pyridin-2-ylmethyl)piperazin-1-yl)(1-(thiophene-2-carbonyl)azetidin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or acyl groups.

Scientific Research Applications

(4-(Pyridin-2-ylmethyl)piperazin-1-yl)(1-(thiophene-2-carbonyl)azetidin-3-yl)methanone has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.

    Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.

Comparison with Similar Compounds

Similar Compounds

    (4-(Pyridin-2-yl)piperazin-1-yl)methylbenzothioamide: This compound shares the pyridine and piperazine moieties but differs in the thiophene and azetidine components.

    Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound has a similar piperazine and pyridine structure but includes a pyrazine and benzamide group instead of thiophene and azetidine.

Uniqueness

(4-(Pyridin-2-ylmethyl)piperazin-1-yl)(1-(thiophene-2-carbonyl)azetidin-3-yl)methanone is unique due to its combination of structural elements, which may confer specific biological activities and chemical properties not found in similar compounds. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

[4-(pyridin-2-ylmethyl)piperazin-1-yl]-[1-(thiophene-2-carbonyl)azetidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2S/c24-18(15-12-23(13-15)19(25)17-5-3-11-26-17)22-9-7-21(8-10-22)14-16-4-1-2-6-20-16/h1-6,11,15H,7-10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKQYIBUUHMDLSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=N2)C(=O)C3CN(C3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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